4(1H)-Pyridazinone, 1-(3-chlorophenyl)-3-methoxy-6-methyl-
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Overview
Description
4(1H)-Pyridazinone, 1-(3-chlorophenyl)-3-methoxy-6-methyl- is a bioactive chemical.
Scientific Research Applications
Synthesis and Derivatives
- The compound has been a subject of various synthetic studies. For instance, a study described the synthesis of derivatives of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, highlighting its potential in producing a range of chemical derivatives (Soliman & El-Sakka, 2011). Another study explored the synthesis of pyridazinone derivatives with potential biological activities, including anticancer and antimicrobial properties (Katariya et al., 2021).
Pharmacological Applications
- Several studies have investigated the pharmacological potential of pyridazinone derivatives. For example, research on Mannich Bases of Arylpyridazinones showed analgesic and anti-inflammatory properties, indicating its potential in medical applications (Gökçe et al., 2005). Another study explored the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators, underscoring the significance of pyridazinone derivatives in developing neurological drugs (Ding & Silverman, 1993).
Agricultural and Herbicidal Uses
- Pyridazinone derivatives have shown effectiveness in agricultural applications. A study on 3(2H)-pyridazinone derivatives revealed juvenile hormone-like activity, useful in pest control strategies (Miyake & Oguia, 1992). The modes of action of pyridazinone herbicides were also studied, demonstrating their utility in weed control (Hilton et al., 1969).
Chemical and Physical Studies
- Research has also focused on the chemical properties and reactions of pyridazinone derivatives. For instance, a study investigated the synthesis, crystal structure, and spectroscopic studies of a new pyridazinone derivative, contributing to the understanding of its physical and chemical characteristics (Kalai et al., 2021).
properties
CAS RN |
146824-85-3 |
---|---|
Product Name |
4(1H)-Pyridazinone, 1-(3-chlorophenyl)-3-methoxy-6-methyl- |
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-methoxy-6-methylpyridazin-4-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-6-11(16)12(17-2)14-15(8)10-5-3-4-9(13)7-10/h3-7H,1-2H3 |
InChI Key |
RFLSRPRCTIMYKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC(=CC=C2)Cl)OC |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC(=CC=C2)Cl)OC |
Appearance |
Solid powder |
Other CAS RN |
146824-85-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4(1H)-Pyridazinone, 1-(3-chlorophenyl)-3-methoxy-6-methyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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